
1-(4-Fluorophényl)-3,3-diméthylcyclobutan-1-amine
Vue d'ensemble
Description
1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine is a useful research compound. Its molecular formula is C12H16FN and its molecular weight is 193.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse Organique
Ce composé sert de brique élémentaire en synthèse organique, en particulier dans la construction de molécules complexes. Son groupe phényle fluoré peut améliorer l’activité biologique des molécules synthétisées en raison des propriétés uniques des atomes de fluor en chimie médicinale .
Chimie Médicinale
En chimie médicinale, l’introduction d’un atome de fluor augmente souvent la stabilité métabolique des produits pharmaceutiques. “1-(4-Fluorophényl)-3,3-diméthylcyclobutan-1-amine” pourrait être utilisé pour développer de nouveaux agents thérapeutiques aux propriétés pharmacocinétiques améliorées .
Ligand pour la Chimie de Coordination
Le groupe amine de ce composé peut agir comme un donneur dans les complexes de coordination. Il pourrait être utilisé pour synthétiser de nouveaux complexes métalliques ayant des applications potentielles en catalyse ou en science des matériaux .
Synthèse de Pyrazoles Fluorés
Les pyrazoles fluorés sont importants dans certaines activités biologiques, telles que les fonctions antimicrobiennes et antitumorales. Ce composé pourrait être utilisé comme précurseur dans la synthèse de dérivés de pyrazoles fluorés .
Recherche Antimicrobienne
En raison de la présence du groupe fluorophényle, les dérivés de ce composé pourraient être explorés pour leurs propriétés antimicrobiennes. La recherche dans ce domaine pourrait conduire au développement de nouveaux antibiotiques .
Recherche sur le Cancer
La structure du composé permet des applications anticancéreuses potentielles. Des études de docking moléculaire pourraient être menées pour explorer son affinité de liaison à divers récepteurs liés au cancer .
Mécanisme D'action
Target of Action
Compounds with similar structures often interact with receptors in the central nervous system. For example, many drugs that contain a fluorophenyl group are known to interact with G-protein coupled receptors (GPCRs), ion channels, or enzymes in the brain .
Mode of Action
The compound might bind to its target receptor, causing a conformational change that triggers a cascade of intracellular events. This could lead to changes in cell function, such as altered gene expression or enzyme activity .
Biochemical Pathways
The exact pathways affected would depend on the specific target of the compound. Many drugs that act on the central nervous system can influence neurotransmitter systems, such as the dopaminergic, serotonergic, or glutamatergic pathways .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would depend on its chemical structure. Factors that could influence these properties include the compound’s size, charge, lipophilicity, and the presence of functional groups that can undergo metabolic reactions .
Result of Action
The cellular and molecular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in neuronal firing rates to alterations in the levels of certain neurotransmitters .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound might be more or less effective at different pH levels, or its stability could be affected by high temperatures .
Analyse Biochimique
Biochemical Properties
1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with dopamine transporters and receptors, influencing dopamine-related signaling pathways . The nature of these interactions involves binding to the active sites of these proteins, thereby modulating their activity and affecting downstream signaling processes.
Cellular Effects
The effects of 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of various signaling pathways, including those involved in inflammation and pain response . Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell survival, proliferation, and differentiation.
Molecular Mechanism
At the molecular level, 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to their inhibition or activation . For example, it has been shown to inhibit certain enzymes involved in neurotransmitter degradation, thereby increasing the levels of neurotransmitters in the synaptic cleft. This binding interaction can also lead to changes in gene expression by influencing the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can affect its efficacy and potency . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression. Additionally, the compound’s stability and degradation rate can influence its long-term effects on cellular processes.
Dosage Effects in Animal Models
The effects of 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing inflammation and pain . At higher doses, it can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The primary metabolic pathways include hydroxylation and N-dealkylation, which lead to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for adverse effects.
Transport and Distribution
The transport and distribution of 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and potential for side effects.
Subcellular Localization
The subcellular localization of 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence cellular metabolism and energy production. The precise localization of the compound within the cell can affect its interactions with other biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3,3-dimethylcyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c1-11(2)7-12(14,8-11)9-3-5-10(13)6-4-9/h3-6H,7-8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFFJVXTPQBZKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C2=CC=C(C=C2)F)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


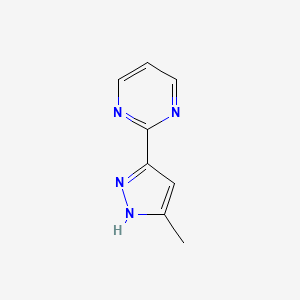





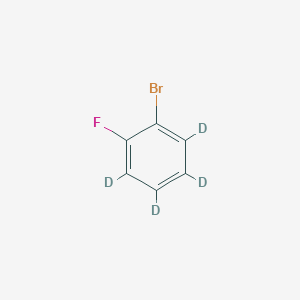
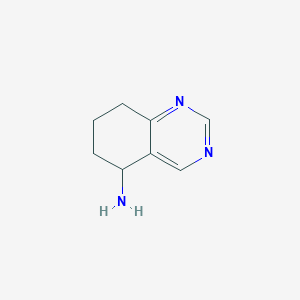
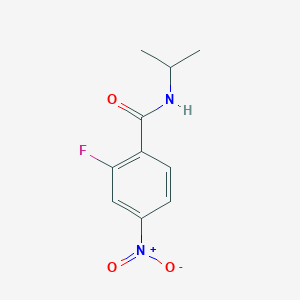
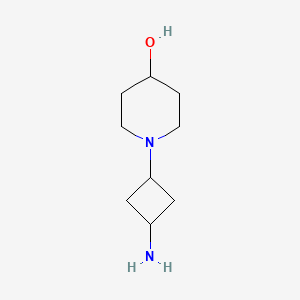
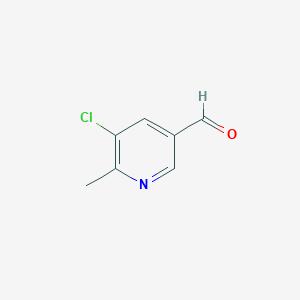
![Ethyl 6,6-dimethyl-3-[(2-pyridinylcarbonyl)amino]-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B1466195.png)


